molecular formula C12H9FN2O4 B5702724 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime)

1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime)

Cat. No. B5702724
M. Wt: 264.21 g/mol
InChI Key: AJESUCSXPHBVMG-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as medicine and agriculture.

Mechanism of Action

The mechanism of action of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease progression or pest resistance.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) can have various biochemical and physiological effects depending on the application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. In agriculture, it has been shown to inhibit the growth of certain pests and weeds.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various applications. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime). In medicinal chemistry, further studies are needed to determine its efficacy and safety in treating various diseases. In agriculture, further studies are needed to optimize its use as a pesticide and herbicide. In material science, further studies are needed to explore its potential use in the development of new materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) involves the reaction of 5-fluoro-1H-indole-2,3-dione with hydroxylamine-O-sulfonic acid and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various methods such as recrystallization and column chromatography.

Scientific Research Applications

1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) has been studied for its potential use in various scientific research areas such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

[(Z)-(1-acetyl-5-fluoro-2-oxoindol-3-ylidene)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-6(16)15-10-4-3-8(13)5-9(10)11(12(15)18)14-19-7(2)17/h3-5H,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJESUCSXPHBVMG-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)F)C(=NOC(=O)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C2=C(C=C(C=C2)F)/C(=N/OC(=O)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-2-one, 1-acetyl-3-[(acetyloxy)imino]-5-fluoro-

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